molecular formula C17H18ClNO3 B5652672 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B5652672
M. Wt: 319.8 g/mol
InChI Key: RCSFACUSDMSOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, methylation, and Fries rearrangement. For instance, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide is synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine using DMF as solvent and potassium carbonate as catalyst, followed by reaction with sulfuryl chloride under optimized conditions to achieve high yields (Gao Yonghong, 2009).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been characterized using various analytical techniques, including IR, MS, and NMR spectroscopy. These methods provide detailed information about the molecular configuration, bond lengths, angles, and other structural parameters essential for understanding the compound's chemical behavior (He Xiang-qi, 2007).

Chemical Reactions and Properties

Acetamide compounds undergo various chemical reactions, including hydrogenation and silylation, leading to the formation of derivatives with different chemical and physical properties. For example, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide demonstrates the reactivity and functional group transformation capabilities of these compounds (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11-4-6-13(7-5-11)22-10-17(20)19-15-8-12(2)14(18)9-16(15)21-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSFACUSDMSOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.